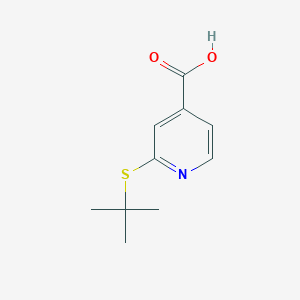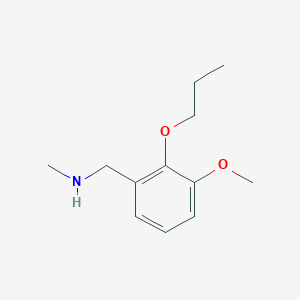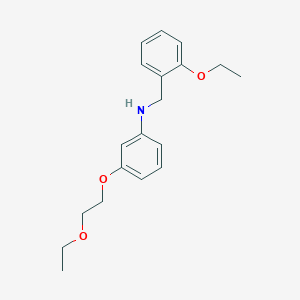
Ácido 2-(terc-butilsulfanil)piridina-4-carboxílico
Descripción general
Descripción
“2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 . It is also known by its IUPAC name "2-tert-butylsulfanylpyridine-4-carboxylic acid" .
Molecular Structure Analysis
The InChI code for “2-(Tert-butylsulfanyl)pyridine-4-carboxylic acid” is1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Ácido 2-(terc-butilsulfanil)piridina-4-carboxílico: es un compuesto valioso en la síntesis orgánica debido a su estructura química altamente polar, que es activa en reacciones orgánicas como sustitución, eliminación, oxidación y acoplamiento . Su utilidad radica en la síntesis de moléculas pequeñas y macromoléculas que son fundamentales para crear compuestos orgánicos complejos.
Nanotecnología
En el campo de la nanotecnología, este compuesto sirve como modificador de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . Ayuda en la creación de nanomateriales con propiedades específicas, que se pueden aplicar en diversas aplicaciones de alta tecnología, incluidas la electrónica y la ciencia de los materiales.
Ciencia de polímeros
El grupo ácido carboxílico del This compound encuentra aplicaciones como monómeros, aditivos o catalizadores en procesos de polimerización . Estos polímeros pueden ser sintéticos o naturales y se utilizan en una amplia gama de industrias, desde la automotriz hasta la atención médica.
Intermediarios farmacéuticos
Este compuesto es un intermedio para la preparación de inhibidores de proteasas antivirales . Desempeña un papel crucial en el desarrollo de medicamentos que inhiben la replicación de virus, contribuyendo al tratamiento de infecciones virales.
Catálisis
This compound: se utiliza para sintetizar catalizadores que facilitan las reacciones químicas . Estos catalizadores pueden aumentar la eficiencia y la selectividad de los procesos químicos, lo cual es esencial en la química industrial.
Modificación de superficie de nanoestructuras
Se utiliza para la modificación de la superficie de nanoestructuras como nanotubos de carbono y grafeno . Esta modificación puede mejorar las propiedades de estos materiales, haciéndolos adecuados para usos innovadores en electrónica y ciencias de los materiales.
Aplicaciones en el campo médico
Los derivados del compuesto se pueden utilizar en el campo médico con fines de diagnóstico o terapéuticos . Su capacidad para interactuar con moléculas biológicas puede conducir al desarrollo de nuevas tecnologías médicas.
Propiedades fungistáticas
Estudios preliminares han demostrado que los derivados del This compound exhiben propiedades inhibidoras contra hongos como Poria placenta, lo que indica posibles aplicaciones en agricultura y biocontrol .
Mecanismo De Acción
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid is an organic compound that is capable of reacting with other molecules to form new compounds. The reaction occurs when the molecule reacts with a nucleophile, such as a base or an acid, and the reaction is known as nucleophilic substitution. This reaction is important in the synthesis of heterocyclic compounds and polymers.
Biochemical and Physiological Effects
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid has not been studied for its biochemical and physiological effects. As such, it is unknown if this compound has any effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive starting material for organic synthesis. Additionally, it is a stable compound that is easy to handle and store. However, it is not as reactive as some other compounds, so it may not be suitable for some reactions.
Direcciones Futuras
For research involving 2-(Tert-butylsulfanyl)pyridine-4-carboxylic acidne-4-carboxylic acid include the development of new synthetic methods for the synthesis of heterocyclic compounds and polymers. Additionally, further research into the biochemical and physiological effects of this compound could be conducted in order to better understand its potential uses. Finally, further research into the mechanism of nucleophilic substitution could be conducted in order to develop more efficient and cost-effective methods for organic synthesis.
Safety and Hazards
Propiedades
IUPAC Name |
2-tert-butylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEKRVIJJMIJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216139 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019539-10-6 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019539-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-cyclopropanecarbonylpyrrolidin-2-yl]methanol](/img/structure/B1385678.png)

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)
![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)


amine](/img/structure/B1385689.png)

![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine](/img/structure/B1385694.png)
![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)


![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)